3-(4-Fluorophenoxy)propane-1,2-diol
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Overview
Description
3-(4-Fluorophenoxy)propane-1,2-diol is an organic compound with the molecular formula C9H11FO3 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a 4-fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)propane-1,2-diol typically involves the reaction of 4-fluorophenol with epichlorohydrin in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Fluorophenoxy)propane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The fluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxypropane-1,2-diol
- 3-(4-Bromophenoxy)propane-1,2-diol
- 3-(4-Chlorophenoxy)propane-1,2-diol
Uniqueness
3-(4-Fluorophenoxy)propane-1,2-diol is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its non-fluorinated analogs .
Properties
CAS No. |
405-90-3 |
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Molecular Formula |
C9H11FO3 |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
3-(4-fluorophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H11FO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2 |
InChI Key |
AKWLXYPVWJFZMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(CO)O)F |
Origin of Product |
United States |
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